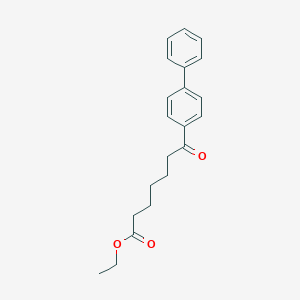

Ethyl 7-(4-biphenyl)-7-oxoheptanoate

Übersicht

Beschreibung

Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes an ethyl ester group and a heptanoate chain with a biphenyl moiety, making it a versatile molecule in organic synthesis and various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate typically involves the following steps:

Formation of Biphenyl Moiety: The biphenyl structure can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.

Esterification: The ethyl ester group can be introduced through esterification reactions, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

Chain Elongation: The heptanoate chain can be introduced through reactions involving appropriate alkyl halides and Grignard reagents or through other alkylation methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 7-(4-biphenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 7-(4-biphenyl)-7-oxoheptanoate is characterized by the presence of a biphenyl group connected to a heptanoate ester. Its chemical formula is , and it exhibits properties typical of biphenyl derivatives, such as stability and reactivity in organic synthesis.

Applications in Chemistry

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Building Block for Complex Molecules : It is used to synthesize more complex organic compounds, facilitating the development of new materials and pharmaceuticals.

- Ligand in Coordination Chemistry : The biphenyl moiety allows it to act as a ligand, interacting with metal ions to form coordination complexes.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids, ketones |

| Reduction | Alcohols |

| Substitution | Halogenated or nitrated biphenyls |

Biological Applications

Research has indicated potential biological activities for this compound, particularly in the areas of antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits inhibitory effects against various microbial strains, suggesting its use as a potential antimicrobial agent .

- Anticancer Properties : Preliminary investigations into its cytotoxic effects on cancer cell lines have indicated that it may possess antitumor activity. The mechanism of action involves interaction with cellular targets that modulate apoptosis and cell proliferation pathways .

| Study Focus | Findings |

|---|---|

| Antimicrobial Assays | Effective against multiple microbial strains |

| Cytotoxicity Tests | Significant reduction in cancer cell viability |

Medical Applications

Due to its structural similarity to biologically active compounds, this compound is being explored for drug development:

- Drug Design : It serves as a scaffold for designing new drugs targeting specific biological pathways. Its unique structure allows for modifications that can enhance efficacy and selectivity .

- Potential Therapeutics : Ongoing research aims to evaluate its effectiveness in treating inflammatory diseases and cancers.

Industrial Applications

In the industrial sector, this compound finds utility in:

Wirkmechanismus

The mechanism of action of Ethyl 7-(4-biphenyl)-7-oxoheptanoate involves its interaction with various molecular targets. The biphenyl moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The ester and keto groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Biphenyl: A simpler structure with two benzene rings, used in various industrial applications.

Ethyl 4-biphenylcarboxylate: Similar ester functionality but lacks the heptanoate chain.

7-Oxoheptanoic acid: Contains the heptanoate chain but lacks the biphenyl moiety.

Uniqueness: Ethyl 7-(4-biphenyl)-7-oxoheptanoate is unique due to its combination of a biphenyl moiety, an ethyl ester group, and a heptanoate chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and various applications.

Biologische Aktivität

Ethyl 7-(4-biphenyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a biphenyl moiety and an ester functional group. Its chemical formula is , and it has a molecular weight of approximately 324.42 g/mol . The presence of the biphenyl group may contribute to its biological activity through π-π interactions with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that may modulate various biological pathways. Additionally, the biphenyl group can facilitate interactions with proteins, potentially influencing their activity.

Antitumor Properties

Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have shown that this compound can induce apoptosis in specific cancer cells through caspase-mediated pathways.

Antimicrobial Activity

Preliminary investigations have also suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. This property may be attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor activity | Showed significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial effects | Demonstrated effectiveness against several bacterial strains. |

| Study C | Mechanism exploration | Identified interactions with specific protein targets leading to apoptosis. |

Case Study: Antitumor Efficacy

In a notable case study, this compound was tested on MOLT-4 cells (a type of leukemia cell line). The compound exhibited an EC50 value indicating substantial cytotoxicity, leading to apoptosis via caspase activation. This finding supports its potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

ethyl 7-oxo-7-(4-phenylphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLHBZHWFPUPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645638 | |

| Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147862-41-7 | |

| Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.